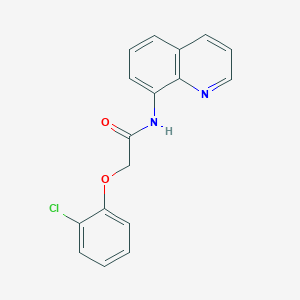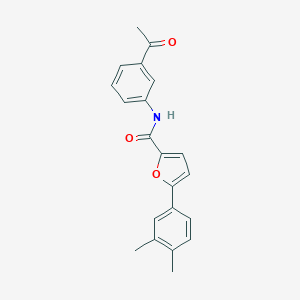
2-(2-chlorophenoxy)-N-(quinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a quinoline ring and a chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenoxy)-N-(quinolin-8-yl)acetamide typically involves the reaction of 2-chlorophenol with quinoline-8-amine. The process begins with the formation of 2-chlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride reacts with quinoline-8-amine under basic conditions to yield the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the chlorophenoxy group, converting it to a phenol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the chlorophenoxy group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
類似化合物との比較
- 2-(2-chlorophenoxy)acetamide
- N-quinolin-8-ylacetamide
- 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid
Comparison: 2-(2-chlorophenoxy)-N-(quinolin-8-yl)acetamide is unique due to the presence of both the quinoline ring and the chlorophenoxy group. This dual functionality allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds that may lack one of these functional groups.
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-7-1-2-9-15(13)22-11-16(21)20-14-8-3-5-12-6-4-10-19-17(12)14/h1-10H,11H2,(H,20,21) |
InChIキー |
SWKQAMBUYCILDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
![3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)

